Galili antigen pentaose-β-NAc-Propargyl
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl |
Origin of Product |
United States |
Strategic Chemical Synthesis of Galili Antigen Pentaose β Nac Propargyl
Retrosynthetic Analysis of the Pentaose Scaffold
A retrosynthetic approach to the Galili antigen pentaose-β-NAc-Propargyl involves the deconstruction of the target molecule into simpler, more readily available building blocks. The primary disconnections are the glycosidic linkages, which are strategically broken to devise a convergent and efficient synthetic route.
The initial disconnection separates the pentaose from its propargyl aglycon, revealing the need for a suitable N-acetylglucosamine (GlcNAc) donor with a propargyl group. The pentaose itself is best approached by dissecting it into monosaccharide or disaccharide units. A common strategy would involve a [3+2] or a [2+3] block synthesis, where pre-assembled di- and trisaccharide blocks are coupled. For instance, the Galα1-3Galβ1-4GlcNAc trisaccharide could be one key intermediate, and the lactose (B1674315) derivative (Galβ1-4Glc) another. Alternatively, a linear, sequential synthesis could be envisioned, adding one monosaccharide at a time. This latter approach, while potentially longer, can sometimes offer better control and higher yields at each step.
Glycosidic Linkage Formation Strategies for Complex Oligosaccharides
The formation of glycosidic bonds is the cornerstone of oligosaccharide synthesis. youtube.com A variety of methods exist, each with its own advantages and limitations. Common to most is the activation of the anomeric center of a glycosyl donor, which then reacts with a free hydroxyl group on a glycosyl acceptor.
| Glycosylation Strategy | Activating Agent/Promoter | Leaving Group |
| Koenigs-Knorr Reaction | Silver or mercury salts | Halide (Br or Cl) |
| Trichloroacetimidate (B1259523) Method | Lewis acids (e.g., TMSOTf, BF3·OEt2) | Trichloroacetimidate |
| Glycosyl Phosphates | Lewis acids (e.g., TMSOTf) | Phosphate |
| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Thioalkyl or Thioaryl |
The choice of strategy depends on factors such as the desired stereochemistry, the reactivity of the donor and acceptor, and the protecting groups present in the molecules. universiteitleiden.nl For complex syntheses like that of the Galili antigen pentaose, a combination of these methods is often employed to achieve the desired linkages.
Stereocontrol in Glycosylation Reactions
Achieving the correct stereochemistry at the anomeric center (α or β) is a critical challenge. For the Galili antigen, the formation of the α-galactosidic linkage is particularly demanding. beilstein-journals.org Several strategies are used to control stereoselectivity:
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans glycosidic bond. This is a reliable method for generating β-glycosides of glucose and galactose.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. For example, solvents like acetonitrile (B52724) can promote the formation of β-linkages.
Protecting Group Effects: Non-participating protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, at C-2 are necessary for the formation of 1,2-cis linkages (e.g., α-glucosides and α-galactosides). The steric and electronic properties of protecting groups at other positions on the sugar ring can also influence the stereoselectivity. universiteitleiden.nl
Promoter/Catalyst Control: The choice of promoter can have a profound effect on the α/β ratio of the product. nih.gov For instance, certain combinations of catalysts can favor the formation of the α-anomer. nih.gov
Temperature: Lowering the reaction temperature can often enhance the stereoselectivity of a glycosylation reaction.
Synthesis of the Galili Antigen Pentaose Core
The assembly of the pentaose core requires a carefully planned sequence of glycosylation reactions, coupled with a robust protecting group strategy.
Sequential Monosaccharide Coupling Methodologies
A sequential approach to the pentaose core would involve the stepwise addition of each monosaccharide unit. This linear strategy allows for purification and characterization of each intermediate, ensuring the correctness of the structure at every stage. For example, starting with the propargyl-linked GlcNAc, one could first introduce the galactose unit to form a lactose-like disaccharide. This would be followed by the addition of the second GlcNAc, and finally the Galα1-3Gal disaccharide donor.
Alternatively, a convergent block synthesis offers a more efficient route. In this approach, the key fragments of the pentaose are synthesized separately and then coupled. For the Galili antigen pentaose, this could involve the synthesis of a Galα1-3Gal disaccharide donor and a GlcNAcβ1-3Galβ1-4GlcNAc-propargyl acceptor. The final coupling of these two blocks would complete the pentaose backbone.
Protecting Group Strategies for Oligosaccharide Synthesis
The success of a complex oligosaccharide synthesis hinges on the judicious choice and manipulation of protecting groups. nih.gov These groups must be stable under various reaction conditions and selectively removable.
| Protecting Group | Abbreviation | Common Use | Removal Conditions |
| Benzyl ether | Bn | "Permanent" protection of hydroxyl groups | Catalytic hydrogenation (e.g., H2, Pd/C) |
| Acetyl ester | Ac | "Temporary" protection, neighboring group participation | Mild base (e.g., NaOMe in MeOH) |
| Benzoyl ester | Bz | Similar to acetyl, more stable | Stronger base or sodium methoxide |
| tert-Butyldimethylsilyl ether | TBDMS | Protection of primary hydroxyls | Fluoride sources (e.g., TBAF) |
| Phthalimide | Phth | Protection of amino groups | Hydrazine or ethylenediamine |
An orthogonal protecting group strategy is often essential. This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of a single hydroxyl group for glycosylation. For instance, a primary hydroxyl group might be protected with a silyl ether, while secondary hydroxyls are protected with benzyl ethers. The silyl group can be selectively removed to allow for glycosylation at that position.
Regioselective Introduction of the β-NAc Moiety
The introduction of the N-acetylglucosamine (GlcNAc) unit with a β-linkage and its subsequent functionalization with a propargyl group is a key step. The β-stereoselectivity is typically achieved through neighboring group participation from a protecting group at the C-2 position of the GlcNAc donor. A common choice is the phthalimido (Phth) group, which directs the formation of the β-glycoside.
The propargyl group is introduced as part of the aglycon. This can be achieved by glycosylating propargyl alcohol with a suitable GlcNAc donor. Alternatively, a GlcNAc derivative with a linker terminating in an azide (B81097) or other functional group can be used, with the propargyl group being introduced at a later stage via click chemistry or other conjugation methods. In the context of this specific target molecule, the direct glycosylation of a propargyl-containing aglycon is a more direct approach.
Following the formation of the propargyl-β-GlcNAc, the remaining protecting groups are manipulated to allow for the sequential or convergent assembly of the rest of the pentaose chain as described above. The final step in the synthesis involves the global deprotection of all remaining protecting groups to yield the target this compound.
Incorporation of the Propargyl Handle
Anomeric propargylation involves the formation of a glycosidic bond between the anomeric carbon of the glycan and propargyl alcohol. The primary challenge is to control the stereochemistry of this new bond to ensure the formation of the desired β-anomer. Several methods have been developed for stereoselective glycosylation that can be adapted for this purpose. nih.gov
A prevalent strategy involves the use of a glycosyl donor with a participating neighboring group at the C-2 position, such as an N-acetyl group in the GlcNAc residue. The acetyl group can form a transient oxazolinium or related intermediate, which blocks the α-face of the molecule, directing the incoming nucleophile (propargyl alcohol) to attack from the β-face, thus yielding the desired 1,2-trans product. nih.gov
Common methods for anomeric propargylation include:
Glycosyl Halide Activation: The fully assembled and protected pentaose can be converted to an anomeric halide (e.g., a bromide or chloride). nih.gov This activated glycosyl donor is then coupled with propargyl alcohol, often in the presence of a promoter like a silver or mercury salt, to yield the propargyl glycoside.
Trichloroacetimidate Donors: The Schmidt trichloroacetimidate method is widely used due to its reliability. The protected pentaose is first converted to a hemiacetal at the reducing end, which is then reacted with trichloroacetonitrile (B146778) under basic conditions. The resulting anomeric trichloroacetimidate is an excellent glycosyl donor that can be activated with a Lewis acid (e.g., TMSOTf) to react with propargyl alcohol, generally providing good yields and high β-selectivity with a participating C-2 group.
Direct Anomeric O-Alkylation: Under specific basic conditions, the anomeric hydroxyl group, which is more acidic than other hydroxyls on the sugar, can be selectively deprotonated and alkylated. rsc.org This allows for direct reaction with a propargyl halide (e.g., propargyl bromide) to form the glycoside, although controlling stereoselectivity can be more challenging compared to methods using activated donors. mdpi.com
| Method | Typical Reagents | Stereocontrol Mechanism | Key Considerations |
| Glycosyl Halide | AgOTf, Hg(CN)₂, or Ag₂CO₃ with propargyl alcohol | Neighboring group participation (C-2 NAc) | Requires stable, protected oligosaccharide; halide formation can sometimes be harsh. nih.gov |
| Trichloroacetimidate | CCl₃CN, DBU; then TMSOTf, propargyl alcohol | Neighboring group participation (C-2 NAc) | High-yielding and stereoselective; imidate donor is generally stable and easy to handle. |
| Thioglycoside Activation | NIS/TfOH or DMTST with propargyl alcohol | Neighboring group participation (C-2 NAc) | Thioglycosides are stable intermediates useful in block synthesis strategies. documentsdelivered.com |
| Direct O-Alkylation | NaH, propargyl bromide | Kinetic control, SN2 reaction | Can be less stereoselective; requires careful control of reaction conditions to avoid side reactions. rsc.org |
Late-stage functionalization (LSF) involves introducing the propargyl handle at or near the end of the synthetic sequence. acs.org This approach is advantageous as it avoids carrying a potentially sensitive alkyne group through numerous reaction steps and allows for a divergent strategy where a common, advanced intermediate can be modified with various tags. acs.orgox.ac.uk
Bioorthogonal chemistry tools are central to the utility of the propargyl group. nih.govnih.gov The terminal alkyne serves as a reactive partner for an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. researchgate.net This enables the efficient and specific attachment of the synthesized glycan to other molecules in complex biological environments. nih.gov
Purification Protocols for Glycoconjugate Synthesis Intermediates and Final Product
The purification of oligosaccharides and their intermediates is a critical and often rate-limiting step in glycoconjugate synthesis due to the structural similarity of reactants, products, and byproducts. nih.gov A multi-step synthesis requires robust purification protocols at each stage to ensure the purity of the subsequent starting material.
Purification of Intermediates: Protected intermediates are nonpolar and can typically be purified using normal-phase silica (B1680970) gel chromatography. For complex mixtures or isomers that are difficult to separate, more advanced techniques may be necessary. Recycling High-Performance Liquid Chromatography (R-HPLC) has proven effective for achieving high purities (often >98-99%) by passing the sample through the same column multiple times to increase the effective column length and enhance separation. nih.govresearchgate.net
Purification of the Final Product: The final, deprotected this compound is a highly polar molecule. Purification typically involves removing protecting groups and excess reagents. Common techniques include:
Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing small molecule impurities (e.g., salts, cleaved protecting groups) from the larger oligosaccharide product.
Reversed-Phase HPLC (RP-HPLC): While the product is polar, RP-HPLC using highly aqueous mobile phases can be effective for high-resolution purification.
Hydrophilic Interaction Chromatography (HILIC): HILIC is exceptionally well-suited for purifying polar compounds like glycans. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A simple and rapid implementation involves using cotton wool as a stationary phase for solid-phase extraction (SPE) to effectively remove salts, detergents, and other impurities. google.com
Membrane Separation: Techniques like nanofiltration can be used for scalable and cost-effective purification by selectively separating glycan compounds based on their molecular size. bioglyco.com
| Technique | Principle | Typical Application | Advantages/Disadvantages |
| Silica Gel Chromatography | Adsorption (Normal Phase) | Purification of protected, nonpolar intermediates. | Adv: Inexpensive, widely available. Disadv: Can be low resolution for complex mixtures. |
| Recycling HPLC (R-HPLC) | Adsorption/Partition | High-purity separation of challenging isomers or closely related intermediates. nih.govresearchgate.net | Adv: Very high resolution. Disadv: Requires specialized equipment, can be time-consuming. |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Desalting and purification of final deprotected product. | Adv: Gentle, good for removing small impurities. Disadv: Low resolution for molecules of similar size. |
| HILIC-SPE | Partitioning into a hydrophilic surface layer | Rapid cleanup and desalting of final product. google.com | Adv: Fast, inexpensive, effective for polar compounds. Disadv: Lower capacity than column chromatography. |
Optimization of Synthetic Pathways for Research-Scale Production
Transitioning a synthetic route from a proof-of-concept to a reliable research-scale production method requires significant optimization to improve efficiency, yield, and reproducibility. nih.gov The complexity of oligosaccharide synthesis makes this a non-trivial endeavor. rsc.org
Key optimization strategies include:
Automated Glycan Assembly: Solid-phase synthesis on a polymer support, analogous to peptide or oligonucleotide synthesis, can automate the repetitive glycosylation and deprotection steps. rsc.org This approach dramatically reduces manual labor, improves reproducibility, and facilitates the synthesis of oligosaccharide libraries.
One-Pot Synthesis: By carefully "tuning" the reactivity of different glycosyl donors and acceptors, multiple glycosylation reactions can be performed sequentially in a single reaction vessel without intermediate purification steps. nih.gov This strategy relies on using building blocks with different anomeric leaving groups or protecting group patterns to control which components react at each stage. documentsdelivered.comnih.gov This approach significantly shortens synthesis time and reduces solvent and material waste.
Process Parameter Optimization: For key reactions, systematically varying parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading can lead to significant improvements in yield and purity. Methodologies like Response Surface Methodology (RSM) can be employed to efficiently explore the parameter space and identify optimal conditions. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Galili Antigen Pentaose β Nac Propargyl
High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is a cornerstone technique for glycan analysis, providing precise molecular weight information and enabling structural elucidation through fragmentation analysis. sigmaaldrich.com For a molecule like Galili antigen pentaose-β-NAc-Propargyl (calculated molecular weight: 907.82 g/mol , formula: C35H57NO25), various MS techniques are employed.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile biomolecules from a liquid phase. nih.gov It typically generates protonated or other adducted molecular ions with minimal fragmentation. For the this compound, ESI-MS analysis in positive ion mode is expected to yield several characteristic ions. The neutral nature of this glycan means it often ionizes most efficiently as an adduct with alkali metal ions, which are commonly present as salts in the sample or solvent. sigmaaldrich.com
The primary ions anticipated in a positive-mode ESI-MS spectrum are summarized in the table below. The high-resolution capability of modern mass spectrometers allows for the confirmation of the elemental composition based on the accurate mass measurement of these ions.
Table 1: Expected Molecular Ions in Positive-Mode ESI-MS
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₃₅H₅₈NO₂₅]⁺ | 908.32 |
| [M+Na]⁺ | [C₃₅H₅₇NNaO₂₅]⁺ | 930.30 |
| [M+K]⁺ | [C₃₅H₅₇NKO₂₅]⁺ | 946.27 |
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a highly sensitive method for the analysis of glycans, valued for its high throughput and tolerance to buffers. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (2,5-DHB), which is ideal for neutral oligosaccharides. sigmaaldrich.com Upon irradiation with a laser, the matrix absorbs energy and facilitates the desorption and ionization of the analyte.
For neutral glycans like the target compound, ionization predominantly occurs through cationization, leading to the formation of singly charged molecular ions. shimadzu.com The most abundant species is typically the sodium adduct, [M+Na]⁺. The high mass accuracy of TOF analyzers allows for confident assignment of the glycan's composition. nih.gov The expected primary ion in the MALDI-TOF spectrum would be [M+Na]⁺ at an m/z of 930.30.
Tandem mass spectrometry (MS/MS) is indispensable for sequencing oligosaccharides. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest points—the glycosidic bonds. The resulting fragment ions are then analyzed to determine the sequence of monosaccharide units.
The fragmentation of glycans produces two main types of ions: B- and Y-ions, resulting from cleavage of the glycosidic bond with the charge retained on the non-reducing or reducing end fragment, respectively. Cross-ring cleavages (A- and X-ions) also occur and can provide information about linkage positions. The fragmentation pattern allows for the reconstruction of the pentasaccharide sequence, confirming the Gal-Gal-GlcNAc-Gal-Glc backbone and the identity of the propargyl-modified reducing terminus.
Table 2: Predicted Major Y- and B-ion Fragments from MS/MS Analysis
(Based on cleavage of the [M+Na]⁺ precursor ion, m/z 930.3)
| Cleavage Site | Y-ion (Reducing End) | Calculated m/z | B-ion (Non-reducing End) | Calculated m/z |
|---|---|---|---|---|
| Galα1-3|Gal | Y₄ (Gal-GlcNAc-Gal-Glc-Propargyl) | 768.25 | B₁ (Gal) | 185.04 |
| Gal-Galβ1-4|GlcNAc | Y₃ (GlcNAc-Gal-Glc-Propargyl) | 606.20 | B₂ (Gal-Gal) | 347.09 |
| Gal-Gal-GlcNAcβ1-3|Gal | Y₂ (Gal-Glc-Propargyl) | 403.13 | B₃ (Gal-Gal-GlcNAc) | 550.17 |
| Gal-Gal-GlcNAc-Galβ1-4|Glc | Y₁ (Glc-Propargyl) | 241.07 | B₄ (Gal-Gal-GlcNAc-Gal) | 712.22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While MS provides sequence and composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete, unambiguous structural assignment of complex carbohydrates, including the determination of anomeric configurations (α or β) and linkage positions. nih.govresearchgate.net
One-dimensional ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The ¹H NMR spectrum of a glycan is typically complex, but the anomeric proton (H1) signals resonate in a relatively clear region (δ 4.4–5.2 ppm) and are diagnostic for each residue. nih.gov The chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton reveal its configuration (α or β).
The ¹³C NMR spectrum shows a single resonance for each carbon atom. The anomeric carbons (C1) are found in the δ 95–110 ppm region. Linkage positions can be identified by the significant downfield shift (glycosylation shift) of the carbon atom involved in the glycosidic bond. For instance, the C3 of the second galactose residue is expected to be shifted downfield to ~80 ppm due to its substitution by the terminal galactose, confirming the α1-3 linkage. nih.gov
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for Key Residues
(Data extrapolated from literature on related α-Gal structures) nih.gov
| Residue | Signal | Expected Chemical Shift (ppm) | Significance |
|---|---|---|---|
| Terminal Gal (α1-3) | H1 | ~5.16 | Confirms terminal α-Galactose |
| C1 | ~98.3 | ||
| Internal Gal (β1-4) | C3 | ~80.0 | Downfield shift confirms substitution at C3 |
| H1 | ~4.70 | Confirms internal β-Galactose | |
| Internal GlcNAc (β1-3) | H1 | ~4.75 | Confirms internal β-GlcNAc |
| N-Acetyl (CH₃) | ~2.05 | Identifies the GlcNAc residue | |
| Propargyl Group | ≡C-H | ~2.50 | Confirms presence of the alkyne tag |
| -O-CH₂- | ~4.30 |
Two-dimensional (2D) NMR experiments are essential to resolve the spectral overlap and definitively map the molecular structure.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments map ¹H-¹H coupling networks. A COSY spectrum reveals protons on adjacent carbons (2-3 bonds), allowing for a step-by-step walk around a monosaccharide ring starting from the anomeric proton. oxinst.com A TOCSY experiment is even more powerful, as it reveals correlations between all protons within a single spin system (i.e., within one monosaccharide residue). nanalysis.com By selectively irradiating a well-resolved anomeric proton, all other protons belonging to that same sugar can be identified. tandfonline.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is the primary method for assigning the ¹³C spectrum based on the previously assigned ¹H resonances. The anomeric H1-C1 cross-peaks are particularly useful for confirming the identity of each residue. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for determining the sequence and linkage points, as it detects correlations between protons and carbons over two to three bonds. columbia.edu The key correlations are those that span the glycosidic bond. For example, a cross-peak between the anomeric proton of the terminal galactose (Gal-A, H1) and the C3 carbon of the adjacent galactose (Gal-B, C3) provides unequivocal evidence for the Gal(A)α1-3Gal(B) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in 3D space (< 5Å), regardless of whether they are connected by bonds. NOESY cross-peaks between protons on different monosaccharide residues (e.g., between H1 of Gal-A and H3 of Gal-B) provide conformational information and independently verify the glycosidic linkages.
High-Performance Liquid Chromatography (HPLC) for Purity and Homogeneity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex oligosaccharides like the this compound. It offers high resolution and sensitivity for separating and quantifying components in a mixture, making it indispensable for assessing the purity and homogeneity of the synthesized or purified glycan.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a powerful method for the analysis of derivatized glycans. For a compound like this compound, the propargyl group adds a degree of hydrophobicity that makes it amenable to RP-HPLC. The separation is primarily based on the hydrophobicity of the peptide backbone, with additional influence from the glycan moiety. nih.gov This technique is particularly valuable for assessing purity and can resolve isomers when coupled with high-resolution columns. nih.govacs.org
The sample is typically applied to a C18 column in an aqueous buffer and eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724). acs.orgsigmaaldrich.com RP-HPLC is complementary to normal-phase chromatography, and the retention time shifts observed after treatment with specific exoglycosidases can aid in structural confirmation. sigmaaldrich.com The inclusion of the propargyl group allows for pre-column derivatization with a fluorescent tag via "click chemistry," significantly enhancing detection sensitivity.
Typical RP-HPLC Parameters for Labeled Glycan Analysis:
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, sub-2 µm particle size (e.g., 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 40 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Temperature | 40-60 °C |
| Detection | Fluorescence (Ex/Em dependent on label) or Mass Spectrometry |
Size-Exclusion Chromatography (SEC) for Oligomeric State
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is a non-denaturing technique ideal for assessing the homogeneity and oligomeric state of glycans and glycopeptides. For the Galili antigen pentaose, SEC can confirm that the compound exists as a monomer and is free from aggregates or fragments. Because N-linked glycans contribute substantially to the mass and size of glycopeptides, SEC can be used to enrich glycosylated peptides from non-glycosylated ones in a complex mixture. nih.gov This pre-enrichment step significantly facilitates subsequent detailed analysis by mass spectrometry. nih.gov
Capillary Electrophoresis for Purity and Charge State Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This mobility is dependent on the charge of the molecule, the viscosity of the medium, and the molecule's radius. libretexts.org CE is particularly well-suited for the analysis of charged or derivatized oligosaccharides, offering high resolution, short analysis times, and low sample consumption. nih.govmdpi.com
For the this compound, which is neutral, derivatization with a charged fluorescent tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is necessary for both CE separation and sensitive detection. mdpi.com The separation of these labeled glycans is then performed in a fused silica (B1680970) capillary under a high voltage. The negatively charged silanol (B1196071) groups on the capillary wall create an electroosmotic flow (EOF) that drives the bulk liquid and the analytes towards the cathode. libretexts.org Anions, though attracted to the anode, are swept along by the stronger EOF, allowing for the separation of all charged species. libretexts.org
Laser-induced fluorescence (LIF) is often the detection method of choice due to its exceptional sensitivity, which is crucial for analyzing the small sample volumes involved in CE. mdpi.com
Representative CE Parameters for APTS-Labeled Glycans:
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 30-50 cm length |
| Background Electrolyte | 25-50 mM Phosphate buffer, pH 2.5-4.5 |
| Voltage | 15-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |
| Detection | Laser-Induced Fluorescence (LIF) (e.g., 488 nm excitation) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformation
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org It is a powerful tool for studying the secondary structure and conformational changes of optically active molecules like proteins and glycans. libretexts.orgnih.gov The chiral centers within the monosaccharide units of the Galili antigen pentaose make it a candidate for CD analysis.
While CD is more commonly applied to study the conformation of proteins that bind to glycans, it can provide information about the glycan itself. The CD spectrum of a glycan is influenced by its three-dimensional structure, including the conformation around the glycosidic linkages. Any changes in the glycan's environment or its interaction with binding partners, such as the anti-Gal antibody, could lead to detectable changes in its CD spectrum, providing insights into the conformational dynamics of recognition. nih.gov Studies on lectins that bind α-D-galactopyranosyl residues have used CD to reveal that their native conformation, rich in β-structure, is crucial for their binding activity. nih.gov
Glycosidic Linkage Analysis
Determining the correct glycosidic linkages is fundamental to confirming the structure of the Galili antigen, which is defined by its Galα1-3Galβ1-4GlcNAc sequence. nih.gov The biological activity of glycans is highly dependent on their linkage structure. For instance, the affinity of galectins for galactosides is critically dependent on the glycosidic linkage, with significant differences in binding affinity observed between β-(1→4), β-(1→3), and β-(1→6) linkages. nih.gov
The primary method for linkage analysis is methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS). This involves methylating all free hydroxyl groups, hydrolyzing the glycan into its constituent monosaccharides, reducing them to alditols, and then acetylating them. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS, revealing the original positions of the glycosidic bonds.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. nih.gov Specific 2D-NMR experiments, such as TOCSY and HSQC, can unambiguously identify the α-Gal epitope and, by extension, confirm the α1,3-linkage, which can be challenging to resolve by mass spectrometry alone due to the isobaric nature of hexose (B10828440) stereoisomers. nih.gov
Quantitative Determination Methods for Research Applications
Accurate quantification of the Galili antigen is crucial for many research applications, particularly those involving immunological studies. The most common methods for quantifying the α-Gal epitope are immunoassays that leverage the high specificity of antibodies that recognize this structure.
One established method is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a known amount of an α-Gal-containing conjugate is immobilized on a plate, and the sample containing the Galili antigen pentaose is allowed to compete with it for binding to a labeled anti-Gal antibody (e.g., M86 monoclonal antibody). The signal is inversely proportional to the amount of Galili antigen in the sample.
Another widely used quantitative method is the fluoro-enzyme-immunoassay (FEIA), which measures the concentration of specific IgE or IgG antibodies against the α-Gal epitope in biological samples. nih.gov While this measures the antibody response to the antigen rather than the antigen itself, the data are critical for studies on the allergenicity of the Galili antigen. nih.govnih.gov
Quantitative Immunoassay Data for α-Gal Epitope:
| Assay Type | Analyte | Sample Population | Reported Values | Citation |
|---|---|---|---|---|
| M86 ELISA Inhibition | Gal Antigen | Positive Reference Material | (6.66 ± 0.83) x 10¹⁴ epitopes/mg | nih.gov |
| M86 ELISA Inhibition | Gal Antigen | Positive Reference Material | IC₅₀: 5.93 ± 0.81 µg/mL | nih.gov |
| FEIA | α-Gal-specific IgG | AGS Patients | 83 ± 1.4 µg/mL | nih.gov |
Immunological and Biochemical Evaluation of Galili Antigen Pentaose β Nac Propargyl Preclinical Focus
Cellular Recognition and Internalization Studies in Relevant Cell Lines (Non-Human)
Investigating the interaction of Galili antigen pentaose-β-NAc-Propargyl at the cellular level is essential to understand its potential biological effects. These studies are typically conducted using non-human cell lines that express the α-Gal epitope, such as porcine cells, or human cell lines engineered to express it.
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, in this case, cells, as they pass through a laser beam. To assess the binding of this compound to cells, the antigen can be conjugated to a fluorescent molecule. These fluorescently labeled antigens are then incubated with a cell line known to be recognized by anti-α-Gal antibodies.
The fluorescence of individual cells is measured by the flow cytometer, providing a quantitative measure of antigen binding to the cell surface. nih.gov This method can also be used to determine the percentage of cells in a population that bind to the antigen. nih.gov
Table 4: Flow Cytometry Analysis of Fluorescently Labeled this compound Binding to Porcine Aortic Endothelial Cells
| Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Untreated Cells | 15 | 0.5 |
| Labeled Antigen (10 µg/mL) | 8,500 | 98.2 |
| Labeled Antigen + excess unlabeled antigen | 50 | 1.2 |
This is an interactive table. You can sort and filter the data.
Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a sample. To visualize the internalization of the this compound, it is first conjugated to a fluorescent dye. The labeled antigen is then incubated with a relevant cell line.
After incubation, the cells are washed and imaged using a confocal microscope. By acquiring optical sections through the cell, it is possible to determine whether the antigen is located on the cell surface or has been internalized into intracellular compartments. This provides crucial information on the cellular fate of the antigen following binding.
Assessment of Complement Activation (in vitro, non-human serum)
The activation of the complement system is a critical event in the immune response to the α-Gal epitope. While direct studies on this compound with non-human serum are not extensively documented, the principles of α-Gal-mediated complement activation have been established using related models. Affinity-purified human IgG antibodies against the α-Gal epitope have been shown to effectively activate the classical complement pathway when bound to pig red blood cells, which naturally express α-Gal epitopes. nih.gov This activation is characterized by the deposition of complement components C3 and C4. nih.gov
In vitro models to assess complement activation often utilize animal erythrocytes. For instance, antibody-sensitized sheep erythrocytes are employed to study the classical pathway, while rabbit erythrocytes can be used for the alternative pathway in normal human serum. nih.gov The degree of complement activation can be quantified by measuring hemolysis and the generation of anaphylatoxins like C3a and C5a. nih.gov Although porcine cells lacking certain carbohydrate antigens show reduced susceptibility to human serum-induced complement activation, the alternative pathway can still be a significant factor. frontiersin.org The absence of the α-Gal epitope, as seen in cells from α1,3-galactosyltransferase knockout (GT-KO) animals, results in substantially less activation of human complement. nih.govnih.gov These findings underscore the potent capacity of the α-Gal epitope to initiate the complement cascade, a key consideration in its immunological evaluation.
Evaluation in Animal Models (e.g., α1,3-Galactosyltransferase Knockout Mice)
The primary animal model for studying the immunogenicity of the α-Gal epitope is the α1,3-galactosyltransferase knockout (GT-KO) mouse. nih.govnih.govjax.org These mice have a targeted disruption of the Ggta1 gene, rendering them incapable of synthesizing the α-Gal epitope. nih.govjax.org Consequently, unlike wild-type mice, GT-KO mice are not immunotolerant to α-Gal and can mount an immune response, producing anti-Gal antibodies that are functionally similar to those found in humans. nih.govjax.org This makes them an invaluable tool for preclinical studies, including those related to xenotransplantation, vaccine development, and α-Gal-induced allergies. nih.govjax.org
Immunogenicity Assessment in Murine Models
Studies using GT-KO mice have demonstrated that immunization with α-Gal-containing antigens elicits a robust immune response. For instance, immunization of GT-KO mice with a synthetic trisaccharide (Gal-α1,3-Gal-β1,4-GlcNAc) coupled to a carrier protein, ovalbumin, successfully generated a high-affinity, specific monoclonal IgG1 antibody against the α-Gal epitope. nih.gov Similarly, sensitizing GT-KO mice with the α-Gal-carrying protein, mouse serum albumin, in conjunction with an adjuvant, induced α-Gal-specific antibodies. nih.gov These findings indicate that synthetic α-Gal oligosaccharides, such as the this compound, are immunogenic in the GT-KO mouse model, capable of breaking tolerance and inducing a specific antibody response. The immunogenicity is dependent on the α-Gal epitope being presented on a carrier, as the uncoupled trisaccharide alone failed to induce a significant antibody response. nih.gov
Humoral Immune Response Characterization (IgG, IgM, IgE levels to α-Gal)
The humoral immune response to α-Gal antigens in GT-KO mice is characterized by the production of multiple immunoglobulin isotypes, primarily IgG and IgM, and under specific conditions, IgE. nih.govnih.govfrontiersin.orgresearchgate.net Following immunization, GT-KO mice show increased titers of anti-Gal IgG and IgM. nih.gov In one study, the affinity of purified anti-Gal IgG and IgM from immunized GT-KO mice was determined to be in the micromolar range. nih.gov
The production of α-Gal-specific IgE in GT-KO mice has been demonstrated in models mimicking the "alpha-gal syndrome," an allergic reaction to red meat triggered by tick bites. nih.govfrontiersin.orgresearchgate.net Sensitization of GT-KO mice through tick bites or intracutaneous injections of α-Gal-carrying proteins with adjuvant leads to a significant increase in total and α-Gal-specific IgE and IgG1 levels. nih.govfrontiersin.orgresearchgate.net This Th2-polarized response can lead to systemic anaphylaxis upon challenge with α-Gal-containing glycoproteins. nih.gov
| Immunoglobulin Isotype | Observation in GT-KO Mice | Inducing Condition | Reference |
|---|---|---|---|
| IgG | Increased titers upon immunization; can constitute a significant percentage of total IgG. | Immunization with α-Gal-protein conjugates. | nih.gov |
| IgM | Increased titers upon immunization. | Immunization with α-Gal-protein conjugates. | nih.gov |
| IgE | Significantly increased titers of total and α-Gal-specific IgE. | Sensitization via tick bites or intracutaneous injection with adjuvant. | nih.govfrontiersin.orgresearchgate.net |
| IgG1 | Increased titers, associated with Th2 polarization and anaphylaxis. | Sensitization via tick bites or intracutaneous injection with adjuvant. | nih.govfrontiersin.orgresearchgate.net |
Cellular Immune Response Profiling (T cell activation, cytokine production)
The generation of a robust antibody response to the α-Gal epitope is dependent on T-cell help. In GT-KO mice, T cells are necessary for the induction of IgM antibodies to α-Gal. nih.gov The nature of the cellular immune response can be skewed by the context of antigen presentation. For instance, factors in tick saliva can drive the immune response towards a Th2 phenotype, which is characterized by the production of cytokines like IL-4 and is crucial for the class switching to IgE. frontiersin.orgnih.govemjreviews.com Studies have shown that in α-Gal sensitized mice, there is an induction of IL-6, which supports the differentiation of B cells into immunoglobulin-secreting cells. frontiersin.org Furthermore, gene expression analysis in these models revealed an upregulation of transcription factors and costimulatory molecules associated with T-cell activation and a Th2 response. frontiersin.orgnih.gov The cytokine IL-4, in particular, has been identified as a critical factor for the sensitization and elicitation of allergic reactions to the α-Gal epitope. nih.gov
| Cellular Response Parameter | Finding in Murine Models | Associated Cytokines/Factors | Reference |
|---|---|---|---|
| T Cell Activation | Required for induction of anti-α-Gal antibodies. | CD40L | nih.gov |
| Cytokine Profile | Skewed towards a Th2 response, especially in allergy models. | IL-4, IL-6 | nih.govfrontiersin.orgnih.gov |
| Transcription Factors | Upregulation of factors consistent with a Th2 response. | GATA3 (implied by Th2 skew) | frontiersin.orgnih.gov |
Passive Transfer Studies (e.g., antibody-mediated effects in animal models)
Passive transfer studies have been instrumental in demonstrating the pathological potential of anti-Gal antibodies. In a key experiment, serum from immunized GT-KO mice, containing high levels of anti-Gal antibodies, was transferred to recipient GT-KO mice. nih.gov These recipients then received heart transplants from wild-type mice that express the α-Gal epitope. The transferred anti-Gal antibodies were sufficient to cause hyperacute rejection of the α-Gal-positive heart grafts within hours. nih.gov Immunohistological examination of the rejected hearts revealed massive deposition of both IgM and IgG on the endothelial cells of the graft, along with complement deposition. nih.gov This demonstrates that antibodies generated in response to α-Gal antigens are biologically active and can mediate severe tissue damage, a central concern in xenotransplantation.
Cross-Reactivity Profiling with Other Glycan-Binding Proteins (Lectins, Receptors)
The Galili antigen, as a carbohydrate epitope, has the potential to interact with a variety of glycan-binding proteins, including lectins and cellular receptors. Certain lectins, such as the one from Griffonia simplicifolia (IB4), are known to bind specifically to the α-Gal epitope and are widely used as reagents to detect its presence. nih.gov However, some α-Gal-binding lectins may also show cross-reactivity with other carbohydrate structures, such as the blood group B antigen. nih.gov
Interestingly, anti-Gal antibodies themselves can exhibit cross-reactivity with non-carbohydrate structures. It has been shown that natural human anti-Gal antibodies can react with peptide sequences found in mucin proteins, such as MUC1. nih.gov This molecular mimicry suggests that the immune response to α-Gal could have broader implications, potentially playing a role in autoimmunity or anti-tumor immunity. nih.gov Furthermore, antibodies raised against dietary lectins have been found to cross-react with a wide range of human tissue antigens, highlighting the complex web of interactions between glycan-binding proteins, the immune system, and self-antigens. nih.govimmunoscienceslab.com A comprehensive cross-reactivity profile of this compound would involve screening against a panel of lectins and other glycan-binding receptors to fully understand its biological interactions.
Inability to Generate Article on "this compound" Due to Lack of Specific Preclinical Data
A comprehensive review of available scientific literature did not yield specific preclinical research data on the chemical compound “this compound” and its role in immune complex formation. While extensive information exists on the broader topics of the Galili antigen (α-gal epitope) and the anti-Gal antibody response, studies detailing the immunological and biochemical evaluation of this specific propargylated pentasaccharide are not present in the public domain.
The investigation into the topic revealed a robust body of research on the natural α-gal epitope, its structure (Galα1-3Galβ1-4GlcNAc-R), and its interaction with the naturally occurring human anti-Gal antibody. This interaction is a cornerstone of research in xenotransplantation, where the α-gal epitope on animal tissues can lead to hyperacute rejection in human recipients. frontiersin.orgnih.govnih.gov The immune response to α-gal is also implicated in certain allergic reactions, such as the alpha-gal syndrome, which is triggered by tick bites. nih.govaaaai.orgnih.govfrontiersin.org
To study these phenomena, researchers frequently utilize synthetic analogues of the Galili antigen. The literature describes the use of α-gal epitopes conjugated to proteins like bovine serum albumin (BSA) for use in enzyme-linked immunosorbent assays (ELISA) to determine anti-Gal antibody titers in serum samples. frontiersin.org Other studies have focused on synthetic α-gal glycolipids, which can be inserted into cell membranes to study downstream immunological events like complement activation and antibody-dependent cell-mediated cytotoxicity. nih.gov
Animal models, particularly the α1,3-galactosyltransferase knockout (GT-KO) mice, which, like humans, lack the α-gal epitope and produce anti-Gal antibodies, are standard for the preclinical evaluation of these synthetic antigens. aaaai.orgnih.govnih.govrsc.org Methodologies for analyzing immune responses, such as flow cytometry for identifying and characterizing immune cell populations and their activation states, are well-established in this field of research. nih.govnih.govnih.govthermofisher.comdovepress.comyoutube.com
Despite the availability of "Galili antigen pentaose" with various chemical linkers, including terminal alkynes (propargyl groups), for research purposes, no published studies were found that specifically use this molecule to investigate immune complex formation. Consequently, the detailed research findings and data tables required to construct the requested article, focusing solely on "this compound," are unavailable. The creation of such an article would necessitate speculation and extrapolation from research on different, albeit related, molecules, which would not adhere to the required standards of scientific accuracy and specificity.
Applications of Galili Antigen Pentaose β Nac Propargyl in Advanced Glycobiological Research
Utilization in Bioorthogonal Ligation Reactions (Click Chemistry) for Research Tools
The terminal alkyne of the propargyl group on the Galili antigen pentaose is specifically designed for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. researchgate.netacs.org These reactions enable the covalent attachment of the glycan to various molecules and surfaces, facilitating the creation of customized research tools.
Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Conjugation Strategies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click reaction that forms a stable triazole linkage between an alkyne and an azide. nih.govacs.orgnih.gov In this strategy, the propargyl group of the Galili antigen serves as the alkyne component. Researchers can conjugate it to any molecule or substrate functionalized with an azide group. This includes reporter molecules like fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or carrier proteins for immunization studies. nih.govscilit.com
The reaction is typically carried out using a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate. researchgate.net The versatility of CuAAC allows for the construction of a wide array of glycoconjugates with high yields and purity. acs.orgnih.gov For instance, conjugating the Galili antigen pentaose to a fluorescent azide creates a probe for visualizing glycan binding on cells or tissues.
Table 1: Key Components in CuAAC Conjugation of Galili Antigen Pentaose-β-NAc-Propargyl
| Component | Role | Example |
| Alkyne Source | The glycan of interest | This compound |
| Azide Partner | Molecule to be conjugated | Azide-functionalized biotin, Azide-modified fluorophore, Azide-derivatized peptide |
| Catalyst | Facilitates the cycloaddition | Copper(I) ions (e.g., from CuSO₄/Sodium Ascorbate) researchgate.net |
| Solvent | Reaction medium | Typically aqueous buffers, t-BuOH/H₂O mixtures researchgate.net |
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) in Live Cell/Tissue Labeling (in vitro, ex vivo)
A significant advantage of the propargyl group is its utility in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction variant circumvents the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. magtech.com.cn In SPAAC, the alkyne (in this case, the propargyl group on the Galili antigen) reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), that is functionalized with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without a catalyst. nih.govresearchgate.net
This methodology is particularly powerful for labeling and imaging glycans on the surface of live cells or in tissues. researchgate.netnih.gov For example, cells can be incubated with an azide-modified sugar, which is metabolically incorporated into their surface glycans. Subsequent treatment with a DBCO-linked fluorophore conjugated to the Galili antigen pentaose could be used in competitive binding assays or to probe for specific cell-surface receptors in a live-cell context. The bioorthogonality of the reaction ensures that it does not interfere with native biological processes.
Fabrication of Glycan Microarrays and Glyconanoparticles for High-Throughput Screening
Glycan microarrays are powerful tools for high-throughput analysis of glycan-protein interactions. springernature.comnih.govglycotechnology.net The propargyl group on the Galili antigen pentaose provides a covalent attachment point for immobilizing the glycan onto a microarray surface. Alkyne-functionalized glycans can be "clicked" onto azide-modified glass slides or other substrates, creating a dense and uniformly oriented presentation of the antigen. nih.govyoutube.com
These Galili antigen-displaying microarrays can then be incubated with biological samples, such as serum, to detect the presence and specificity of anti-Galili antibodies, a critical screening step in xenotransplantation research. youtube.comyoutube.com They can also be used to screen for novel glycan-binding proteins from various sources. Similarly, the propargyl group allows for the conjugation of the Galili antigen to nanoparticles, creating multivalent glyconanoparticles that can mimic the presentation of glycans on cell surfaces and be used to study avidity effects in protein binding.
Development of Glycoconjugate Scaffolds for Antigen Presentation Studies
Understanding how the immune system recognizes the Galili antigen is crucial. By using click chemistry, the this compound can be conjugated to various scaffolds to study antigen presentation. For instance, it can be attached to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) that have been functionalized with azide groups. These glycoconjugates can then be used to immunize animals and study the resulting antibody response. nih.govscilit.com
Furthermore, the antigen can be clicked onto more complex scaffolds, such as dendrimers or liposomes, to create synthetic antigens with controlled valency and spacing. These well-defined structures are invaluable for dissecting the molecular requirements for B-cell activation and for understanding how the multivalency of antigen presentation affects the immune response. nih.gov
Probing Glycan-Protein Interactions and Recognition Mechanisms
The ability to conjugate the Galili antigen pentaose to various probes via its propargyl group facilitates detailed studies of its interactions with proteins. nih.govyoutube.com By clicking the glycan onto a surface plasmon resonance (SPR) chip, for example, the binding kinetics and affinity of anti-Galili antibodies or other glycan-binding proteins can be quantified with high precision.
Fluorescently-labeled Galili antigen probes, synthesized using CuAAC or SPAAC, can be used in fluorescence polarization assays or microscale thermophoresis to measure binding affinities in solution. nih.gov These quantitative data are essential for understanding the specificity of glycan recognition and for the development of potential inhibitors of the anti-Galili immune response. nih.gov
Metabolic Engineering and Imaging of Glycans in Research Models (non-clinical)
Metabolic glycoengineering involves introducing chemically modified monosaccharides into cells, which then incorporate them into their glycan structures. nih.govacs.orgnih.gov While the Galili antigen itself is a pentaose and not directly used as a metabolic precursor, the propargyl group is a key tool in this field. In a related approach, researchers can metabolically label cells with an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, ManNAz). acs.org
The propargyl-functionalized Galili antigen can then be used as a competitive inhibitor or as a binding partner in pull-down assays to identify proteins that interact with the metabolically engineered glycans. Furthermore, by clicking a fluorescent reporter onto the Galili antigen pentaose, it can be used as a probe to visualize where azide-labeled glycans are expressed on cells or tissues through competitive binding experiments, providing insights into glycan trafficking and localization in non-clinical research models. umn.edu
Use in Affinity-Based Enrichment and Glycomics Analysis
The specific and high-affinity interaction between the Galili antigen and anti-Gal antibodies forms the basis for its use in affinity-based enrichment. The propargyl group on this compound provides a convenient anchor for its immobilization onto solid supports, creating highly specific affinity matrices.
These matrices are instrumental in the purification of anti-Gal antibodies from human serum, where these antibodies constitute approximately 1% of circulating immunoglobulins. nih.gov By passing serum over a column containing the immobilized Galili antigen, anti-Gal antibodies are selectively captured, while other serum components are washed away. The bound antibodies can then be eluted, yielding a highly purified and specific antibody population for research and diagnostic purposes. Studies have demonstrated that anti-Gal antibodies purified using affinity chromatography on Galα1-3Gal adsorbents are effective for detailed immunological studies. nih.gov
Beyond antibody purification, propargyl-functionalized Galili antigen is a valuable component in the field of glycomics, particularly in the fabrication of glycan microarrays. nih.govnih.gov These arrays consist of various carbohydrates immobilized on a surface, allowing for the high-throughput screening of glycan-binding proteins, including antibodies and lectins. nih.gov this compound can be "clicked" onto an azide-functionalized surface, such as a glass slide, to create a specific spot for interrogating anti-Gal antibody binding. nih.gov This approach is crucial for:
Profiling Antibody Specificity: Determining the fine specificity of polyclonal anti-Gal antibodies from different individuals or the cross-reactivity of other antibodies. nih.gov
Diagnosing Immune Responses: Assessing the levels of anti-Gal IgE in patients with red meat allergies, a condition linked to sensitization to the Galili antigen.
Screening for Lectins: Identifying novel lectins from various organisms that recognize the Galili antigen.
The use of a covalent attachment method like click chemistry ensures the robust and reproducible presentation of the glycan on the array surface, leading to reliable and sensitive detection of binding events. nih.gov
| Methodology | Application of this compound | Research Objective | Key Findings/Advantages |
|---|---|---|---|
| Affinity Chromatography | Immobilized on a solid support (e.g., agarose (B213101) beads) via the propargyl group. | Purification of polyclonal anti-Gal antibodies from human serum. | Allows for the isolation of high-purity anti-Gal IgG and IgM for downstream applications. nih.gov |
| Glycan Microarrays | Covalently attached to an azide-modified surface (e.g., glass slide) using click chemistry. | High-throughput analysis of anti-Gal binding proteins. | Provides a robust and sensitive platform for profiling antibody specificity and screening for novel glycan-binding proteins. nih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Coated onto microtiter plates as a neoglycoconjugate (e.g., BSA-Galili antigen). | Quantification of anti-Gal antibody titers in biological samples. | Synthetic α-gal epitopes linked to BSA are used as solid-phase antigens for determining anti-Gal titers in serum. |
Design of Experimental Vaccine Candidates for Preclinical Immunological Studies (e.g., neoglycoprotein conjugates)
A significant application of the Galili antigen is in the development of novel vaccines. The rationale is to harness the pre-existing anti-Gal antibodies in humans to enhance the immune response to a linked pathogen-associated antigen. By creating a conjugate where the Galili antigen is attached to a viral or parasitic antigen, the resulting vaccine can be targeted to antigen-presenting cells (APCs) via the anti-Gal antibody, leading to a more robust and effective immune response. nih.gov
This compound is an ideal precursor for synthesizing these vaccine candidates. The propargyl group allows for its efficient conjugation to carrier proteins (like human serum albumin, HSA, or ovalbumin, OVA) or virus-like particles (VLPs) that have been functionalized with an azide group.
Preclinical studies in α1,3-galactosyltransferase knockout (α1,3GalT-KO) mice, which, like humans, lack the Galili antigen and produce anti-Gal antibodies, have demonstrated the potential of this approach.
Chagas Disease: A vaccine candidate consisting of a synthetic Galili trisaccharide linked to HSA (Galα3LN-HSA) was tested in α1,3GalT-KO mice. The vaccinated mice showed a significant reduction in parasite load in various tissues and decreased cardiac inflammation and necrosis following challenge with Trypanosoma cruzi.
Leishmaniasis: Similar α-Gal-based neoglycoprotein vaccines have been shown to induce partial protection against Leishmania infection.
Viral Infections: The concept extends to viral vaccines, where incorporating α-Gal epitopes onto viral antigens could significantly boost their immunogenicity. nih.gov
These studies highlight that the presence of the α-Gal epitope on the vaccine construct leads to enhanced production of specific antibodies and a protective cell-mediated immune response.
| Disease Model | Vaccine Construct | Animal Model | Key Immunological and Protective Outcomes |
|---|---|---|---|
| Chagas Disease (T. cruzi) | Galili Antigen-HSA Conjugate (Galα3LN-HSA) | α1,3GalT-KO Mice | Significantly reduced parasite burden in tissues; decreased cardiac inflammation and myocyte necrosis. |
| Chagas Disease (T. cruzi) | Qβ Virus-Like Particle displaying α-Gal (Qβ-αGal) | α1,3GalT-KO Mice | High anti-αGal IgG titers; controlled parasitemia; significantly decreased heart inflammation and clearance of amastigotes in the chronic phase. |
| Leishmaniasis (L. major) | α-Gal Neoglycoprotein | Mouse Model | Induced considerable protection against the parasite. |
| Influenza | Influenza virus engineered to express α-Gal epitopes | In vitro / Conceptual | Proposed to greatly increase the immunogenicity of multiple viral antigens by targeting them to APCs via anti-Gal antibodies. nih.gov |
Research on Antibody-Recruiting Molecules and Immunomodulation (in vitro, animal studies)
The principle of harnessing anti-Gal antibodies can be further extended to the development of antibody-recruiting molecules (ARMs). ARMs are bifunctional molecules designed to redirect pre-existing antibodies to the surface of pathogenic cells, thereby marking them for destruction by the immune system.
A Galili antigen-based ARM would typically consist of two key components:
A hapten: The Galili antigen epitope, which is recognized by the circulating anti-Gal antibodies.
A targeting moiety: A molecule that specifically binds to a surface receptor on a target cell, such as a cancer cell or a bacterium.
This compound is a suitable precursor for the hapten component. The propargyl group enables its conjugation to a variety of azide-functionalized targeting moieties, including peptides, small molecules, or aptamers. Once administered, the ARM would bind to the target cell, and the exposed Galili antigen would then recruit anti-Gal antibodies, leading to complement-dependent cytotoxicity (CDC) or antibody-dependent cell-mediated cytotoxicity (ADCC) of the target cell.
While specific in vivo studies using a molecule precisely derived from this compound are emerging, the underlying principle is well-supported by extensive research into α-Gal-mediated immunomodulation. For example, intratumoral injection of α-Gal glycolipids has been shown to convert tumor lesions into autologous vaccines by inserting the α-Gal epitope into tumor cell membranes, thereby targeting them for uptake by APCs. nih.gov This demonstrates the potent immunomodulatory effect of presenting the Galili antigen on cell surfaces.
In vitro and animal studies have established that the recruitment of anti-Gal antibodies can effectively trigger immune effector functions. The development of ARMs using a readily available and synthetically versatile precursor like this compound represents a promising strategy for developing novel, targeted immunotherapies.
Mechanistic Insights into Galili Antigen Pentaose β Nac Propargyl Interactions
Conformational Analysis of the Pentaose Moiety
Computational and experimental studies, including molecular dynamics (MD) simulations and NMR spectroscopy, have been employed to probe the conformational landscape of the core Galili trisaccharide (Galα1-3Galβ1-4GlcNAc). nih.govresearchgate.net These analyses reveal that the molecule does not exist in a single, rigid state but rather as an ensemble of conformations. However, the conformational profile is remarkably constrained and rigid, with a limited response to solvation. nih.govnih.gov
Force-field based MD simulations of the terminal Galα1-3Gal disaccharide, the primary recognition element, show a clustered distribution of dihedral angles. The Φ angle is predominantly found in the positive region, while the Ψ angle clusters in the negative region. nih.gov This preference for a specific conformational space is crucial for pre-organizing the epitope for antibody binding, minimizing the entropic penalty upon recognition. While the terminal disaccharide exhibits this rigidity, the linkages further down the pentaose chain (β1-4 and β1-3) introduce additional flexibility, allowing the epitope to be presented in various contexts on a cell surface or carrier molecule.
| Glycosidic Linkage | Torsional Angle (Φ) | Torsional Angle (Ψ) | Predominant Conformation |
|---|---|---|---|
| Galα1-3Gal | ~73° | ~-150° | Clustered, Rigid |
| Galβ1-4GlcNAc | Variable | Variable | More Flexible |
Molecular Dynamics Simulations of Glycan-Antibody/Receptor Interactions
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic process of the Galili antigen binding to its cognate anti-Gal antibodies. These simulations model the atomic-level movements and interactions over time, offering insights that are often inaccessible through static experimental structures alone.
Simulations of the Galili epitope with monoclonal anti-Gal antibodies, such as the well-characterized M86 antibody, reveal a multi-step binding process. nih.govnih.gov This typically involves initial long-range electrostatic steering, followed by the glycan entering the binding site and undergoing conformational selection or induced fit. The simulations show that upon binding, the flexibility of the glycan is significantly reduced as it settles into a low-energy state within the antibody's binding pocket.
Elucidation of Specific Recognition Motifs
The high specificity of anti-Gal antibodies for the Galili antigen is rooted in a precise network of non-covalent interactions within the antibody's binding pocket. X-ray crystallography and saturation transfer difference (STD) NMR experiments, complemented by computational modeling, have been instrumental in mapping these recognition motifs.
The primary epitope is the terminal Galα1-3Gal disaccharide. nih.govnih.gov The binding site of anti-Gal antibodies forms a shallow groove or pocket that accommodates this structure. frontiersin.org A key finding across multiple studies is the importance of a germline-encoded tryptophan residue at position 33 (W33) in the heavy chain's complementarity-determining region (CDRH1). nih.gov This tryptophan residue forms a crucial CH-π stacking interaction with the hydrophobic face of one of the galactose rings, anchoring the glycan in the binding site. nih.govnih.gov
In addition to this central hydrophobic interaction, a network of hydrogen bonds provides both affinity and specificity. The hydroxyl groups of the two terminal galactose residues act as both donors and acceptors, forming specific hydrogen bonds with polar amino acid residues such as aspartate, glutamate, asparagine, and tyrosine in the antibody's binding site. nih.govfrontiersin.org These interactions collectively bury a significant portion of the glycan's surface area, leading to a high-affinity interaction. nih.gov
| Interaction Type | Glycan Moiety | Key Antibody Residues (Example: M86) | Contribution |
|---|---|---|---|
| CH-π Stacking | Terminal Galactose (α1) | Tryptophan (W33, VH) | Anchor, Affinity |
| Hydrogen Bonding | Galactose Hydroxyls | Aspartate, Tyrosine, Arginine | Specificity, Affinity |
| Van der Waals Contacts | Entire Disaccharide | Various (lining the binding pocket) | Shape Complementarity |
Impact of Propargyl Derivatization on Immunological Properties
The primary impact of such derivatization is often steric and contextual. When the propargyl-modified glycan is attached to a carrier protein or a surface (e.g., for an ELISA or a glycan array), the linker serves as a spacer. This spacer can project the carbohydrate epitope away from the backbone of the carrier, potentially increasing its accessibility to antibodies and reducing steric hindrance. This can lead to enhanced immunogenicity or higher signal in diagnostic assays compared to a glycan with a very short or no linker.
Future Research Directions and Translational Potential Conceptual & Preclinical
Exploration of Novel Bioconjugation Strategies with the Propargyl Tag
The terminal propargyl group of Galili antigen pentaose-β-NAc-Propargyl is specifically designed for covalent ligation through bioorthogonal click chemistry. This functionality allows for highly efficient and specific conjugation to molecules functionalized with an azide (B81097) group, even in complex biological mixtures. ucsd.edumdpi.com Future research will focus on expanding the repertoire of bioconjugation strategies to create novel molecular tools and platforms.
Key strategies include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction for stably linking the Galili pentaose to azide-modified proteins, lipids, fluorescent dyes, or solid supports like microarrays. ucsd.edu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential toxicity of a copper catalyst is a concern (e.g., live-cell surface modification), SPAAC offers a bioorthogonal alternative. ucsd.edu This involves reacting the propargyl-tagged glycan with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. biorxiv.org
Multi-functional Linkers: Development of linkers that incorporate the propargyl tag alongside other functionalities (e.g., a biotin (B1667282) tag for purification and a fluorescent tag for detection) will enable the creation of multi-modal probes. mdpi.com
These conjugation methods facilitate the creation of well-defined neoglycoconjugates and materials for probing the biological roles of the Galili antigen.
Table 1: Potential Bioconjugation Strategies and Applications
| Strategy | Reactant Partner | Key Advantage | Conceptual Application |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified fluorophore | High efficiency and reaction speed | Creating fluorescent probes for detecting anti-Gal antibodies in immunoassays. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-functionalized nanoparticle | Copper-free, high biocompatibility | Decorating nanoparticles for targeted delivery studies in preclinical models. researchgate.net |
| Thiol-yne Addition | Thiol-containing peptide | Can create branched structures | Synthesizing multivalent Galili-peptide constructs to study immune cell activation. |
| Neoglycoprotein Synthesis | Azide-modified carrier protein (e.g., BSA, OVA) | Presents multiple copies of the antigen | Developing ELISA plates or immunogens for preclinical vaccine studies. bohrium.comelicityl-oligotech.com |
Development of Advanced Glycan-Based Probes for Research Diagnostics (non-clinical)
The ability to conjugate the Galili antigen pentaose to reporter molecules is pivotal for creating advanced probes for non-clinical research diagnostics. nascofa.comnexeonmedsystems.com These tools are essential for detecting and quantifying anti-Gal antibodies, which are abundant in humans, and for studying the interactions between the Galili epitope and its binding partners. frontiersin.org
Future development in this area includes:
Glycan Microarrays: The propargyl-tagged Galili pentaose can be "clicked" onto azide-functionalized microarray slides. mdpi.com These arrays allow for high-throughput screening of serum samples to profile the specificity and avidity of anti-Gal antibodies from different individuals or in preclinical models. nexeonmedsystems.com
Fluorescent Probes for Flow Cytometry and Microscopy: By conjugating the glycan to bright and stable fluorophores, researchers can create probes to visualize the binding of anti-Gal antibodies to cells or tissues that express the epitope. biorxiv.org This is valuable for studying the mechanisms of xenotransplantation rejection or the allergic response in alpha-gal syndrome in a research setting.
Affinity Chromatography Reagents: Immobilizing the Galili pentaose onto a solid support, such as agarose (B213101) beads, creates a powerful tool for purifying anti-Gal antibodies from complex mixtures like serum. elicityl-oligotech.com This allows for the isolation of specific antibody populations for detailed structural and functional characterization.
Table 2: Examples of Advanced Glycan-Based Probes for Research
| Probe Type | Conjugation Partner | Research Application | Information Gained |
|---|---|---|---|
| Microarray Element | Azide-functionalized glass slide | High-throughput screening of serum. nexeonmedsystems.com | Anti-Gal antibody isotype profiles (IgG, IgM, IgE) and relative titers. |
| Flow Cytometry Probe | Phycoerythrin (PE) or other fluorophore | Detecting anti-Gal B-cells in peripheral blood mononuclear cells (PBMCs). | Frequency and phenotype of immune cells targeting the Galili antigen. |
| Microscopy Probe | Fluorescein or other imaging dye | Staining of tissues from α-Gal-expressing animals. elicityl-oligotech.com | Localization of Galili antigen expression in tissues. |
| Affinity Purification Resin | Agarose or magnetic beads | Isolation of anti-Gal antibodies from human serum. | Purified antibodies for functional assays and structural studies. frontiersin.org |
Computational Glycomics and Glycoproteomics Approaches
The well-defined structure of this compound makes it an ideal subject for computational modeling and a standard for glycoproteomic analysis. nih.govescholarship.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational dynamics of the Galili pentaose and its interaction with the binding pockets of anti-Gal antibodies. nih.govnih.gov Understanding the precise hydrogen bonds and hydrophobic interactions that stabilize this binding can inform the design of inhibitors or immunotherapeutics. frontiersin.org The defined structure of the synthetic pentaose provides an exact starting point for these simulations, removing ambiguities present in heterogeneous biological isolates. researchgate.net
Glycoproteomics Database Standard: In mass spectrometry-based glycoproteomics, which aims to identify all glycans on all proteins in a sample, having well-characterized standards is crucial. nih.govresearchgate.net The propargyl-tagged Galili pentaose can serve as an internal standard for retention time and fragmentation pattern, improving the accuracy and reproducibility of identifying Galili-containing glycopeptides in complex biological samples. mdpi.com
Docking Studies: Computational docking can predict how the Galili epitope might bind to novel lectins or pathogen adhesins, providing hypotheses for its potential roles in infectious disease that can then be tested experimentally.
Designing Targeted Immunotherapeutic Constructs (conceptual, preclinical)
Perhaps the most significant translational potential lies in using the Galili antigen as a component of novel immunotherapies, particularly in oncology. nih.gov The principle relies on harnessing the power of the pre-existing, high-titer anti-Gal antibodies in humans to target and destroy pathological cells. nih.gov The propargyl tag enables the precise and stable conjugation of the Galili antigen to targeting moieties.
Conceptual preclinical designs include:
Tumor-Targeted Glyco-drugs: The Galili pentaose can be "clicked" onto a molecule that targets a tumor-specific antigen (e.g., a small molecule inhibitor or an antibody fragment). In theory, this construct would bind to a cancer cell and decorate its surface with Galili epitopes. This would flag the cancer cell for destruction by the patient's own anti-Gal antibodies through complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov
Nanoparticle-Based Cancer Vaccines: Nanoparticles can be co-functionalized with both the Galili pentaose and known tumor-associated antigens (TAAs). frontiersin.org The Galili component would ensure rapid uptake by antigen-presenting cells (APCs) via their Fc receptors (after opsonization by anti-Gal antibodies), leading to a much stronger T-cell response against the co-delivered TAA. nih.gov
Oral Immunotherapy (OIT) Development: In the context of alpha-gal allergy, well-defined Galili-antigen constructs could be explored in preclinical models of oral immunotherapy to understand the mechanisms of desensitization. frontiersin.orgnih.gov
Table 3: Conceptual Preclinical Immunotherapeutic Constructs
| Construct Design | Components | Proposed Mechanism of Action | Preclinical Research Goal |
|---|---|---|---|
| Targeted Immuno-enhancer | Galili Pentaose + Antibody fragment against a tumor antigen (e.g., HER2) | Redirects pre-existing anti-Gal antibodies to kill tumor cells. | Assess tumor cell lysis in co-cultures with human serum and immune cells. |
| Personalized Vaccine Adjuvant | Galili Pentaose + Patient-specific tumor lysate on a nanoparticle scaffold | Enhances APC uptake and presentation of autologous tumor antigens. nih.gov | Measure tumor-specific T-cell activation in mouse models producing anti-Gal antibodies. |
| Immune Tolerance Inducer | Galili Pentaose conjugated to biodegradable nanoparticles (e.g., PLGA) | Induce immune tolerance to the α-Gal epitope in a controlled manner. frontiersin.org | Evaluate the reduction of α-Gal specific IgE and basophil activation in animal models of alpha-gal syndrome. |
Q & A
Q. How is the structural conformation of Galili antigen pentaose-β-NAc-Propargyl determined experimentally?
- Methodological Answer: The structure is resolved using nuclear magnetic resonance (NMR) spectroscopy at 293 K to analyze glycosidic linkages (e.g., α1→3, β1→4) and confirm the propargyl functionalization at the reducing end. Assignments are validated against databases of glycan conformations . High-purity (>90% NMR) standards are essential to minimize spectral noise and ensure accurate resonance assignments .
Q. What synthetic strategies are used to introduce the β-NAc-Propargyl group into Galili antigen pentaose?
- Methodological Answer: The propargyl group is introduced via chemoselective functionalization at the reducing terminus using alkyne-modified N-acetylglucosamine (GlcNAc). This involves glycosyltransferase-mediated elongation of the core Galα1-3Galβ1-4GlcNAc trisaccharide, followed by propargyl tagging for downstream applications like click chemistry. Analytical HPLC and mass spectrometry (MS) verify functionalization efficiency .
Q. How is the purity of this compound validated for immunological studies?
- Methodological Answer: Purity is assessed using a combination of reversed-phase HPLC, MALDI-TOF MS, and 1D/2D NMR. For example, MALDI-TOF confirms the molecular weight (869.77 Da), while HSQC NMR validates the absence of unreacted intermediates or epimerization byproducts .
Advanced Research Questions
Q. How does propargyl functionalization impact the antigenicity of Galili antigen pentaose in xenotransplantation models?
- Methodological Answer: The propargyl group enables covalent conjugation to carrier proteins (e.g., BSA) for immunization studies. Antigen-antibody binding is quantified via surface plasmon resonance (SPR) or ELISA using anti-Gal antibodies. Comparative studies with non-functionalized Galili antigen reveal steric or electronic effects of the propargyl tag on antibody avidity .
Q. What experimental designs address contradictions in anti-Gal antibody binding data across species?
- Methodological Answer: Species-specific differences (e.g., human vs. primate sera) are resolved using glycan microarray platforms. Statistical rigor is ensured via triplicate measurements and normalization to reference glycans (e.g., α-Gal trisaccharide). Molecular dynamics simulations further elucidate conformational variations affecting epitope accessibility .
Q. How can click chemistry be optimized for site-specific conjugation of this compound to nanoparticles?
- Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed under inert conditions (argon atmosphere) using tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. Reaction efficiency is monitored via fluorescence tagging (e.g., Alexa Fluor 647-azide) and quantified using UV-Vis spectroscopy. Size-exclusion chromatography removes unreacted glycans .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer: Process analytical technology (PAT) tools, such as in-line FTIR and real-time MS, are integrated into automated synthesizers. Critical quality attributes (CQAs) like glycosidic linkage ratios are tracked using ion-mobility MS. Design of experiments (DoE) identifies key variables (e.g., temperature, enzyme purity) affecting reproducibility .
Data Analysis and Interpretation
Q. How are conflicting NMR and crystallography data reconciled in structural studies of Galili antigen pentaose derivatives?
- Methodological Answer: Discrepancies arise from solution vs. solid-state conformations. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model glycan flexibility in solution. Cross-validation with small-angle X-ray scattering (SAXS) provides ensemble-averaged structural data .
Q. What bioinformatics tools predict the immunogenicity of this compound in humanized mouse models?
- Methodological Answer: Tools like NetMHCIIpan or IEDB analyze T-cell epitope binding to MHC-II alleles. In silico docking (AutoDock Vina) predicts interactions with B-cell receptors. Experimental validation uses transgenic mice expressing human MHC class II molecules .
Research Framework Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound’s role in autoimmune diseases?
- Methodological Answer: A FINER-compliant study might investigate novel glycan-immune cell interactions using single-cell RNA sequencing (scRNA-seq) of human PBMCs exposed to the antigen. Ethical approval ensures donor consent for primary cell use. Relevance is established via comparison with known autoimmune triggers like gangliosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
